2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a tetrahydrofuran ring, a triazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the tetrahydrofuran ring, followed by the introduction of the triazole ring through a cycloaddition reaction. The phenol group is then introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the phenol group can engage in hydrogen bonding and redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)benzaldehyde: Features an aldehyde group instead of a phenol group.
Uniqueness
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of the phenol group, which imparts specific chemical reactivity and potential biological activity. The combination of the tetrahydrofuran ring and the triazole ring also contributes to its distinct properties and applications.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C12H13N3O2/c16-9-5-2-1-4-8(9)11-13-12(15-14-11)10-6-3-7-17-10/h1-2,4-5,10,16H,3,6-7H2,(H,13,14,15) |
InChI Key |
IJUDGNGNQUPWGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)C3=CC=CC=C3O |
Origin of Product |
United States |
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